An In-depth Technical Guide to 4-(Trifluoromethyl)quinoline-2-carbonitrile: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(Trifluoromethyl)quinoline-2-carbonitrile: Properties, Synthesis, and Applications
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] Its rigid, bicyclic aromatic structure provides a versatile template for interacting with a wide range of biological targets. The strategic functionalization of this core is paramount to modulating its physicochemical properties and biological activity. This guide focuses on a particularly compelling derivative: 4-(Trifluoromethyl)quinoline-2-carbonitrile .
The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in modern drug design to enhance metabolic stability, increase lipophilicity, and improve target binding affinity.[3][4] Concurrently, the carbonitrile (-CN) group is a versatile synthetic handle and a potent hydrogen bond acceptor, often utilized in the design of enzyme inhibitors.[5] This document provides a comprehensive technical overview of 4-(Trifluoromethyl)quinoline-2-carbonitrile, designed for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, reactivity, and potential applications.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a molecule is the first step in its application. While experimental data for this specific compound is not extensively published, we can reliably predict its characteristics based on established chemical principles and data from analogous structures.
Core Chemical Properties
The key physicochemical data for 4-(Trifluoromethyl)quinoline-2-carbonitrile are summarized below.
| Property | Value | Source |
| CAS Number | 25199-89-7 | [6] |
| Molecular Formula | C₁₁H₅F₃N₂ | [6] |
| Molecular Weight | 222.17 g/mol | [6] |
| Appearance | Predicted to be an off-white to yellow solid | Analogous Compounds |
| Purity | Typically available at ≥97% | [6] |
| pKa (Predicted) | -3.22 ± 0.50 | [7] |
| Boiling Point (Predicted) | 235.3 ± 35.0 °C | [7] |
| Density (Predicted) | 1.39 ± 0.1 g/cm³ | [7] |
The presence of the electron-withdrawing trifluoromethyl group significantly impacts the electron density of the quinoline ring system, influencing its reactivity and basicity.[2]
Spectroscopic Characterization
Spectroscopic analysis is critical for structure verification and quality control. The following represents the expected spectral data for 4-(Trifluoromethyl)quinoline-2-carbonitrile.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals only in the aromatic region (typically δ 7.5-8.5 ppm). The protons on the quinoline ring will appear as a series of doublets and triplets, with coupling constants characteristic of aromatic systems. The specific chemical shifts will be influenced by the strong deshielding effects of the -CF₃ and -CN groups.
-
¹³C NMR Spectroscopy: The carbon spectrum will display distinct signals for the eleven carbons. Key diagnostic peaks include the quaternary carbon attached to the -CF₃ group (expected as a quartet due to C-F coupling), the nitrile carbon (δ ~115-120 ppm), and the carbons of the quinoline core.
-
FT-IR Spectroscopy: The infrared spectrum provides confirmation of the key functional groups.
-
~2230 cm⁻¹: A sharp, strong absorption characteristic of the C≡N (nitrile) stretch.
-
~1100-1350 cm⁻¹: A series of strong, broad absorptions corresponding to the C-F stretches of the trifluoromethyl group.
-
~1500-1600 cm⁻¹: Absorptions from the C=C and C=N stretching vibrations within the aromatic quinoline ring.[8][9]
-
-
Mass Spectrometry: In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 222.17.
Protocol: Acquiring Spectroscopic Data
A standardized protocol for characterization ensures data integrity and reproducibility.
-
Sample Preparation: Weigh approximately 5-10 mg of the compound. For NMR, dissolve in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to a 5 mm NMR tube.[10] For FT-IR, prepare a KBr pellet or use an ATR accessory for solid-state analysis.[10]
-
¹H NMR Acquisition: Use a standard single-pulse experiment on a 400 MHz or higher spectrometer. Acquire at least 16 scans with a relaxation delay of 1-2 seconds.[10]
-
¹³C NMR Acquisition: Use a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C and the presence of quaternary carbons, acquire a minimum of 1024 scans with a relaxation delay of 2-5 seconds to ensure adequate signal-to-noise.[10]
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation. Calibrate the chemical shifts using the residual solvent peak or an internal standard (TMS). Analyze chemical shifts, multiplicities, and coupling constants to confirm the structure.
Synthesis and Reactivity
The synthesis of functionalized quinolines is a well-trodden path in organic chemistry, with several established methodologies.
Proposed Synthetic Pathway
A logical approach would involve the reaction of 2-amino-x-trifluoromethyl-acetophenone with a source of the nitrile, or a related cyclization strategy. A potential pathway could start from trifluoroacetic acid derivatives to construct the trifluoromethylated quinoline skeleton.[11] Research has shown that proline potassium salt can be a superior catalyst for synthesizing 4-trifluoromethyl-substituted quinolines via the Friedländer annulation from substituted 2-trifluoroacetyl anilines.[12]
Caption: A proposed synthetic workflow for 4-(Trifluoromethyl)quinoline-2-carbonitrile.
Chemical Reactivity
The chemical behavior of 4-(Trifluoromethyl)quinoline-2-carbonitrile is dictated by its functional groups and the electron-deficient nature of the quinoline ring.
-
Quinoline Ring: The quinoline system is electron-deficient, analogous to pyridine.[2] This deficiency is further intensified by the potent electron-withdrawing effects of the -CF₃ group at the 4-position and the -CN group at the 2-position. Consequently, the ring is highly deactivated towards electrophilic aromatic substitution but activated for nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to the nitrogen and the activating groups.
-
Carbonitrile Group: The nitrile is a versatile functional group. It can undergo:
-
Hydrolysis: Acidic or basic hydrolysis will convert the nitrile to a carboxylic acid, yielding 4-(Trifluoromethyl)quinoline-2-carboxylic acid, a valuable intermediate for amide coupling reactions.
-
Reduction: Reduction with agents like LiAlH₄ or catalytic hydrogenation can produce the corresponding primary amine, 2-(aminomethyl)-4-(trifluoromethyl)quinoline.
-
Nucleophilic Addition: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis.
-
Applications in Drug Discovery
The unique combination of the quinoline core, a trifluoromethyl group, and a nitrile moiety makes this compound a highly attractive building block for medicinal chemistry programs.
Role as a Privileged Scaffold
Quinoline and its derivatives are considered "privileged structures" as they are capable of binding to multiple, unrelated biological targets.[1] They are found in a wide array of approved drugs, including those for cancer, malaria, and bacterial infections.[1] This scaffold's versatility makes it a frequent starting point in drug discovery campaigns.
Strategic Advantages of Functionalization
-
Trifluoromethyl Group: As previously mentioned, the -CF₃ group enhances metabolic stability by blocking potential sites of oxidative metabolism. Its lipophilicity can improve membrane permeability, and its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, impacting target binding.[3][4]
-
Carbonitrile Group: The nitrile can act as a bioisostere for other functional groups, such as a carbonyl or a halogen. Its linear geometry and ability to act as a hydrogen bond acceptor make it a key interacting element in many kinase inhibitors.[1] Furthermore, it serves as a crucial synthetic handle for fragment growing or linking in fragment-based drug design (FBDD).[5]
Potential Therapeutic Targets
Quinoline derivatives have shown significant promise as inhibitors of various protein kinases involved in cancer cell proliferation and signaling. The 4-anilinoquinoline-3-carbonitrile scaffold, for example, has been extensively studied for its inhibition of the Epidermal Growth Factor Receptor (EGFR).[1] Given the structural similarities, 4-(Trifluoromethyl)quinoline-2-carbonitrile is a prime candidate for developing inhibitors against kinases such as c-Met, EGFR, and others implicated in oncogenic pathways.[1][13]
Caption: Inhibition of a kinase signaling pathway by a quinoline-based compound.
Safety, Handling, and Storage
Proper handling of any chemical reagent is essential for laboratory safety. The following information is synthesized from safety data sheets (SDS) of structurally related compounds like quinoline-2-carbonitrile and other trifluoromethylated heterocycles.[14][15]
Hazard Identification
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[15]
-
Irritation: Causes skin irritation and serious eye irritation.[15][16] May cause respiratory irritation.[15]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and face shield).[14][16]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16][17]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[14][15]
Storage and Stability
-
Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[14][15]
-
Stability: The compound is expected to be stable under normal conditions. Some related quinolines are noted to be light-sensitive or hygroscopic.[14]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and peroxides.[14]
Conclusion
4-(Trifluoromethyl)quinoline-2-carbonitrile emerges as a chemical entity of significant interest for advanced research and development. Its architecture combines the privileged quinoline scaffold with two of the most impactful functional groups in modern medicinal chemistry. The trifluoromethyl group offers enhanced pharmacokinetic properties, while the versatile carbonitrile group provides both a key binding element and a synthetic gateway for further molecular elaboration. This guide has outlined its core properties, a plausible synthetic strategy, and its vast potential as a building block for novel therapeutics, particularly in the realm of kinase inhibition. Adherence to strict safety protocols is mandatory when handling this potent and versatile compound.
References
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet - Quinoline.
- ChemUniverse. (n.d.). 4-(TRIFLUOROMETHYL)QUINOLINE-2-CARBONITRILE [P57148].
- Thermo Fisher Scientific. (2012). Safety Data Sheet - Quinoline-2-carbonitrile.
- Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 573.
- Fisher Scientific. (2009). Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile.
- ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines.
- Acros PharmaTech Limited. (2018). Safety Data Sheet - 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- ResearchGate. (n.d.). A possible mechanism for formation 4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile derivatives (3a–h).
- ChemicalBook. (n.d.). 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Chem-Impex. (n.d.). 4-Hydroxy-2-(trifluoromethyl)quinoline.
- DergiPark. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.
- ChemicalBook. (n.d.). 2-(Trifluoromethyl)quinoline-4-carbonitrile, 97% | 18706-26-8.
- Musso, L., et al. (n.d.).
- ResearchGate. (2017). (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.
- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- ChemicalBook. (2025). 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE | 1701-18-4.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Safety of 4-Methyl-quinoline-6-carbonitrile.
- BenchChem. (2025). Spectroscopic Profile of 4-Hydroxyquinoline-2-acetonitrile: A Technical Guide.
- NIH. (n.d.). Quinoline-2-carbonitrile - PMC.
- Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
- PubMed. (2020). Structure-based discovery of novel 4-(2-fluorophenoxy)quinoline derivatives as c-Met inhibitors using isocyanide-involved multicomponent reactions.
- BenchChem. (2025). Application of Quinazoline-7-carbonitrile in Fragment-Based Drug Design: Application Notes and Protocols.
- ECORFAN-Bolivia Journal. (n.d.). The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th.
- NIH. (n.d.). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines.
Sources
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ecorfan.org [ecorfan.org]
- 3. nbinno.com [nbinno.com]
- 4. jelsciences.com [jelsciences.com]
- 5. benchchem.com [benchchem.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. 2-(Trifluoromethyl)quinoline-4-carbonitrile ,97% | 18706-26-8 [amp.chemicalbook.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. researchgate.net [researchgate.net]
- 13. Structure-based discovery of novel 4-(2-fluorophenoxy)quinoline derivatives as c-Met inhibitors using isocyanide-involved multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. fishersci.com [fishersci.com]
- 17. acrospharma.co.kr [acrospharma.co.kr]

